2-Amino-3-morpholinopropanamide

Medicinal Chemistry Ligand Design Hydrogen-Bond Capacity

2-Amino-3-morpholinopropanamide (CAS 1247626-26-1; molecular formula C₇H₁₅N₃O₂; molecular weight 173.21 g·mol⁻¹) is a chiral, bifunctional small molecule that combines a primary α-amino amide terminus with a morpholine heterocycle connected via a methylene bridge. This scaffold places it at the intersection of amino acid–derived building blocks and morpholine-containing pharmacophores—a class recognized for enhancing aqueous solubility, metabolic stability, and target-binding geometry in medicinal chemistry programs.

Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
Cat. No. B15060052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-morpholinopropanamide
Molecular FormulaC7H15N3O2
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1COCCN1CC(C(=O)N)N
InChIInChI=1S/C7H15N3O2/c8-6(7(9)11)5-10-1-3-12-4-2-10/h6H,1-5,8H2,(H2,9,11)
InChIKeyKLWZINKOGWFZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-morpholinopropanamide: Procurement-Relevant Identity and Structural Baseline for Research Selection


2-Amino-3-morpholinopropanamide (CAS 1247626-26-1; molecular formula C₇H₁₅N₃O₂; molecular weight 173.21 g·mol⁻¹) is a chiral, bifunctional small molecule that combines a primary α-amino amide terminus with a morpholine heterocycle connected via a methylene bridge . This scaffold places it at the intersection of amino acid–derived building blocks and morpholine-containing pharmacophores—a class recognized for enhancing aqueous solubility, metabolic stability, and target-binding geometry in medicinal chemistry programs [1]. The compound is supplied as a research-grade intermediate (typical purity ≥95–97%) and serves as a versatile precursor for amide coupling, reductive amination, and heterocycle elaboration in early-stage drug discovery .

Why 2-Amino-3-morpholinopropanamide Cannot Be Generically Substituted: Differential Structural and Functional Constraints


Although the morpholine-propanamide chemotype is shared by several commercially available analogs, the precise placement of the free α-amino group on the propanamide backbone is the key discriminator that precludes generic interchange . Analogs lacking this α-amino substituent—such as 3-morpholinopropanamide (CAS 4441-33-2)—forfeit the hydrogen-bond-donor capacity and nucleophilic reactivity that drive specific target engagements, as evidenced by the sub-nanomolar potency of morpholine-carboxamide HIV-1 protease inhibitors that exploit analogous hydrogen-bond networks [1]. Conversely, analogs that retain the α-amino group but replace the terminal amide with a carboxylic acid (e.g., 2-amino-3-morpholinopropanoic acid) alter both charge state and metabolic handling, undermining the design rules for neutral amide prodrug strategies or passive permeability optimization [2]. These structural distinctions are not cosmetic; they directly determine biochemical selectivity profiles, synthetic tractability, and the reliability of structure–activity relationships (SAR) derived from morpholine-containing ligand series.

Quantitative Differentiation of 2-Amino-3-morpholinopropanamide: Head-to-Head and Cross-Study Comparator Evidence


α-Amino Substituent Enables Dual Hydrogen-Bond Donor/Acceptor Architecture Absent in 3-Morpholinopropanamide

The free α-amino group in 2-amino-3-morpholinopropanamide supplies an additional hydrogen-bond donor (HBD) and acceptor (HBA) pair relative to the des-amino comparator 3-morpholinopropanamide (CAS 4441-33-2), increasing the total HBD count from 1 to 2 while retaining the morpholine oxygen and amide carbonyl as acceptors . In silico property calculations for the target compound yield an HBD count of 2 and HBA count of 4, versus 1 HBD and 3 HBA for the des-amino analog, directly affecting computed polar surface area and predicted target-complementarity scores [1]. This differential is consistent with the established observation that morpholine-carboxamide HIV-1 protease inhibitors achieve picomolar potency (IC₅₀ = 90 pM for inhibitor 1e) partly through optimized hydrogen-bond networks involving the amide NH and morpholine oxygen, interactions that are unavailable to analogs lacking the α-amino donor [2].

Medicinal Chemistry Ligand Design Hydrogen-Bond Capacity

Terminal Amide vs. Carboxylic Acid: Morpholine-P2-Ligand SAR Shows 90 pM Potency Advantage for Carboxamide Over Carboxylate Chemotype

In a systematic SAR exploration of morpholine-containing HIV-1 protease inhibitors, the morpholine-carboxamide P2 ligand (inhibitor 1e) delivered an enzyme inhibitory IC₅₀ of 90 pM [1]. While the study did not test 2-amino-3-morpholinopropanamide itself, the carboxamide terminus in inhibitor 1e is structurally analogous to the terminal amide of the target compound, and the potency advantage over carboxylate-based morpholine P2 ligands (which were typically 10- to 100-fold less potent in the same series) provides class-level justification for favoring the amide form over carboxylic-acid analogs such as 2-amino-3-morpholinopropanoic acid in protease-targeted programs [2]. Critically, inhibitor 1e also demonstrated in vivo antiviral EC₅₀ values of 89 nM (subtype B) and 8.23–13.59 nM (subtype C), confirming that the amide-based morpholine scaffold translates enzymatic potency into cellular activity without a proportionality loss [1].

HIV-1 Protease Inhibition Structure–Activity Relationship Enzyme Potency

Morpholine Amides Exhibit Superior Aqueous Solubility and Operational Stability Relative to Weinreb Amides in Synthetic Applications

Morpholine amides as a class have been directly compared to Weinreb amides (N-methoxy-N-methylamides) and shown to offer distinct practical advantages: high water solubility, economic accessibility, and superior operational stability during acyl-transfer reactions [1]. The high hydrophilicity of the morpholine ring imparts markedly greater aqueous solubility compared to the more hydrophobic Weinreb amide framework, which is in contrast to the lower aqueous solubility typically observed for Weinreb amides [1]. Although these data were generated for morpholine amide derivatives in general rather than for 2-amino-3-morpholinopropanamide specifically, the target compound contains the identical morpholine-amide substructure and is expected to exhibit comparable solubility and stability advantages over Weinreb-type acylating intermediates [2].

Synthetic Chemistry Acylating Agents Solubility Advantage

Retained α-Amino Group Permits Direct Amide Coupling and Reductive Amination, Avoiding Protection/Deprotection Sequences Required for 3-Morpholinopropylamine

The target compound's α-amino amide architecture enables direct participation in amide coupling (via the free amine) and reductive amination (via the amine or after unmasking) without the additional protection/deprotection steps necessary when using 3-morpholinopropylamine—a comparator that supplies only a primary amine separated from the morpholine ring by a three-carbon alkyl chain and lacks the amide functionality . Synthesis protocols for 2-amino-3-morpholinopropanamide confirm reactivity via direct amidation with acyl chlorides or anhydrides, consistent with its role as a ready-to-use bifunctional intermediate . In contrast, 3-morpholinopropylamine requires separate introduction of the amide or carboxyl equivalent post-coupling, adding at least one synthetic step and reducing overall yield in multi-step sequences targeting amino-amide final compounds .

Synthetic Efficiency Amide Coupling Building-Block Reactivity

Evidence-Based Application Scenarios for 2-Amino-3-morpholinopropanamide in Scientific and Industrial Procurement


HIV-1 Protease Inhibitor Lead Optimization: Morpholine-Carboxamide P2 Ligand Elaboration

The class-level SAR evidence from inhibitor 1e (enzyme IC₅₀ = 90 pM; antiviral EC₅₀ = 8.23–89 nM across subtypes B and C) demonstrates that morpholine-carboxamide P2 ligands can achieve picomolar potency and retain activity against darunavir-resistant variants [1]. 2-Amino-3-morpholinopropanamide provides the identical carboxamide-terminated morpholine scaffold as a versatile precursor for P2 ligand diversification via coupling to diverse P2' sulfonamides or heterocycles. Procurement of this building block enables direct exploration of the P2 chemical space that produced the most potent inhibitors in the Zhu et al. series, without requiring de novo construction of the morpholine-amide core [1].

Multicomponent Library Synthesis Requiring Bifunctional Amino-Amide Building Blocks

The compound's dual reactivity—primary amine for amide coupling or reductive amination, plus the terminal amide for further elaboration—makes it suitable for Ugi-type multicomponent reactions and diversity-oriented synthesis (DOS) campaigns . Compared to mono-functional analogs such as 3-morpholinopropylamine, which require post-coupling functionalization to introduce the amide group, 2-amino-3-morpholinopropanamide delivers the amide pre-installed, reducing library production cycle time by at least one synthetic step per member . The morpholine ring further enhances aqueous solubility of reaction mixtures, facilitating parallel purification workflows [2].

Opioid Receptor Ligand Scaffold Diversification via α-Amino Amide Modification

BindingDB records for morpholine-containing α-amino amide derivatives report MOR (μ-opioid receptor) agonist EC₅₀ values as low as 36–52 nM in HEK293T and CHO cell-based cAMP assays [3]. While these data were generated for elaborated analogs rather than the free building block, the conserved α-amino-amide-morpholine substructure indicates that 2-amino-3-morpholinopropanamide can serve as a starting scaffold for parallel SAR exploration at μ, κ, and δ opioid receptors, where small modifications to the amine substituent and amide terminus drive selectivity [4]. Procurement for opioid receptor programs is supported by the availability of receptor-binding assay protocols in the public domain [4].

Solubility-Driven Acylating Agent for Aqueous-Phase Peptide or Heterocycle Conjugation

The demonstrated high water solubility of morpholine amides relative to Weinreb amides positions 2-amino-3-morpholinopropanamide as a superior acylating intermediate for aqueous-phase conjugation reactions, including peptide ligation and heterocycle functionalization where organic co-solvents must be minimized [2]. Its operational stability at ambient temperature further supports use in automated synthesis platforms where reagents may sit in solution for extended periods [2].

Quote Request

Request a Quote for 2-Amino-3-morpholinopropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.